3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)-

Übersicht

Beschreibung

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)-, also known as 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)-, is a useful research compound. Its molecular formula is C19H19F4N3O3 and its molecular weight is 413.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Quinolinecarboxylic acid derivatives, particularly the compound 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- , have garnered significant attention in pharmacological research due to their antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and efficacy against various pathogens.

Chemical Structure and Properties

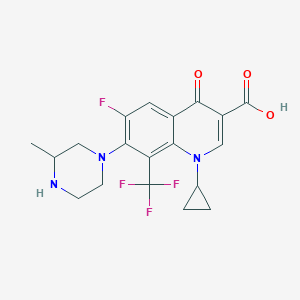

The compound under discussion is characterized by the following structural features:

- Cyclopropyl group at position 1

- Fluoro group at position 6

- Piperazinyl substituent at position 7

- Trifluoromethyl group at position 8

The molecular formula is with a molecular weight of approximately 345.32 g/mol.

Synthesis

The synthesis of this quinoline derivative involves several steps, typically starting from commercially available quinoline derivatives. The introduction of the cyclopropyl and piperazinyl groups is achieved through specific reactions that enhance the antibacterial activity of the base structure. Methods often include nucleophilic substitutions and cyclization reactions using appropriate reagents and conditions to ensure high yields and purity of the final product .

Antibacterial Efficacy

Studies have demonstrated that 3-quinolinecarboxylic acid derivatives exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria. For instance, the compound has shown effectiveness comparable to established antibiotics like ciprofloxacin and levofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| CFD | 0.007 | E. coli |

| CPFX | 0.008 | E. coli |

| LVFX | 0.064 | E. coli |

| Amifloxacin | 0.25 | E. coli |

The data indicate that the compound's MIC values are significantly lower than those of traditional antibiotics, suggesting a higher potency .

Structure-Activity Relationship (SAR)

Research into the SAR of these compounds indicates that modifications at specific positions can enhance antibacterial activity:

- Position 1 : Substituents such as methylamino increase potency.

- Position 7 : The presence of piperazinyl groups has been linked to improved efficacy against resistant strains.

- Position 8 : The trifluoromethyl group is crucial for maintaining high activity levels, as it influences the compound's lipophilicity and membrane permeability .

Case Studies

A notable study involved evaluating the in vivo efficacy of this compound in mouse models infected with E. coli. The results indicated that oral administration resulted in significant reductions in bacterial load, supporting its potential as an effective therapeutic agent against bacterial infections .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

One of the primary applications of this compound is its antibacterial activity . Research indicates that quinoline derivatives, including those with piperazine moieties, demonstrate effectiveness against various bacterial strains. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to that of established antibiotics like fluoroquinolones, which also target these enzymes .

Case Study: Efficacy Against Multidrug-Resistant Bacteria

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several quinoline derivatives, including 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)-. The results indicated significant activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, suggesting potential as a treatment option in antibiotic resistance scenarios .

Antiviral Activity

Emerging research has also explored the antiviral properties of quinoline derivatives. Compounds similar to 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- have shown promise against viral infections, particularly those caused by RNA viruses. The mechanism is thought to involve interference with viral replication processes .

Case Study: Inhibition of Viral Replication

In vitro studies demonstrated that certain quinoline derivatives could inhibit the replication of influenza virus strains. The compounds were effective at low micromolar concentrations, indicating their potential as antiviral agents .

Anticancer Applications

The anticancer potential of 3-quinolinecarboxylic acid derivatives is another area of active investigation. The compound's ability to induce apoptosis in cancer cells has been noted in several studies. It appears to interfere with cellular signaling pathways that regulate cell survival and proliferation.

Case Study: Effects on Tumor Cell Lines

Research conducted on various tumor cell lines (including breast and lung cancer) revealed that the compound significantly reduced cell viability and induced apoptosis. These findings suggest a promising avenue for developing new anticancer therapies based on quinoline structures .

Central Nervous System Effects

The piperazine component in the structure of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects.

Case Study: Neuropharmacological Evaluation

A neuropharmacological evaluation indicated that certain modifications to the quinoline structure enhanced its affinity for serotonin receptors, potentially leading to therapeutic effects in anxiety and depression models .

Agricultural Applications

Beyond human health, compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- are being explored for use as agricultural agents . Their antibacterial properties can be harnessed to develop plant protectants against bacterial diseases.

Case Study: Efficacy as a Plant Protectant

Field trials have shown that formulations containing quinoline derivatives can effectively reduce bacterial blight in crops such as tomatoes and potatoes, demonstrating their potential role in sustainable agriculture .

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3O3/c1-9-7-25(5-4-24-9)16-13(20)6-11-15(14(16)19(21,22)23)26(10-2-3-10)8-12(17(11)27)18(28)29/h6,8-10,24H,2-5,7H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWGEAJFSCQHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932369 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144633-80-7 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-8-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144633807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.